2-(2-Bromophenyl)acetohydrazide
Overview
Description
“2-(2-Bromophenyl)acetohydrazide” is a chemical compound that belongs to the family of acetohydrazide derivatives. It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O .
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)acetohydrazide involves a reaction mixture of 2-(4-bromophenyl)acetohydrazide and an appropriate aldehyde. This mixture is heated at reflux for 7 hours. After the reactions are complete (as monitored by TLC analysis), the reaction mixture is cooled to room temperature .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)acetohydrazide is 1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Bromophenyl)acetohydrazide are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, are known to participate in a variety of chemical reactions. For instance, they can react with aldehydes to form hydrazones .
Physical And Chemical Properties Analysis
2-(2-Bromophenyl)acetohydrazide is a white to yellow solid . Its physical properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
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Coordination Chemistry
- Application : Synthesis and structure of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide .
- Method : The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time .
- Results : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
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Pharmaceutical Research
- Application : Anticancer activity of some divalent metal complexes derived from 2-(4-bromophenylamino)acetohydrazide ligand .
- Method : A series of biologically active metal complexes was yielded from the reactions of 2-(4-bromophenylamino)acetohydrazide ligand (HL) with Co(II), Ni(II), Cu(II), Cd(II) chlorides, CuBr2 .
- Results : Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFYRMGYYNJILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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